Cas no 1805394-70-0 (4-Amino-3-fluoro-2-(trifluoromethyl)mandelic acid)

4-Amino-3-fluoro-2-(trifluoromethyl)mandelic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-3-fluoro-2-(trifluoromethyl)mandelic acid
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- Inchi: 1S/C9H7F4NO3/c10-6-4(14)2-1-3(7(15)8(16)17)5(6)9(11,12)13/h1-2,7,15H,14H2,(H,16,17)
- InChI Key: IQYZVXFBUBWEKS-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(C(C(=O)O)O)=C1C(F)(F)F)N
Computed Properties
- Exact Mass: 253.03620573 g/mol
- Monoisotopic Mass: 253.03620573 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 297
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Molecular Weight: 253.15
- Topological Polar Surface Area: 83.6
4-Amino-3-fluoro-2-(trifluoromethyl)mandelic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015027812-500mg |
4-Amino-3-fluoro-2-(trifluoromethyl)mandelic acid |
1805394-70-0 | 97% | 500mg |
863.90 USD | 2021-06-17 | |
Alichem | A015027812-1g |
4-Amino-3-fluoro-2-(trifluoromethyl)mandelic acid |
1805394-70-0 | 97% | 1g |
1,490.00 USD | 2021-06-17 | |
Alichem | A015027812-250mg |
4-Amino-3-fluoro-2-(trifluoromethyl)mandelic acid |
1805394-70-0 | 97% | 250mg |
494.40 USD | 2021-06-17 |
4-Amino-3-fluoro-2-(trifluoromethyl)mandelic acid Related Literature
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Soumaila Zebret,Elena Torres,Enzo Terreno,Laure Guénée,Carmine Senatore,Josef Hamacek Dalton Trans., 2011,40, 4284-4290
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Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
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Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
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Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
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5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
Additional information on 4-Amino-3-fluoro-2-(trifluoromethyl)mandelic acid
Research Update on 4-Amino-3-fluoro-2-(trifluoromethyl)mandelic acid (CAS: 1805394-70-0)
4-Amino-3-fluoro-2-(trifluoromethyl)mandelic acid (CAS: 1805394-70-0) is a fluorinated mandelic acid derivative that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique trifluoromethyl and amino functional groups, has shown potential in various applications, including drug discovery and medicinal chemistry. Recent studies have focused on its synthesis, physicochemical properties, and biological activity, making it a subject of significant scientific interest.
The synthesis of 4-Amino-3-fluoro-2-(trifluoromethyl)mandelic acid has been optimized in recent research to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel catalytic approach using palladium-based catalysts, which achieved a yield of over 85%. The study also highlighted the compound's stability under physiological conditions, a critical factor for its potential use in drug development. Additionally, the presence of the trifluoromethyl group has been linked to enhanced metabolic stability, a desirable trait for pharmaceutical candidates.
In terms of biological activity, preliminary in vitro studies have demonstrated that 4-Amino-3-fluoro-2-(trifluoromethyl)mandelic acid exhibits inhibitory effects on certain enzymes involved in inflammatory pathways. Specifically, it has shown promise as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. These findings were corroborated by a 2024 study in Bioorganic & Medicinal Chemistry Letters, which reported a 50% inhibition rate at micromolar concentrations. Further investigations are underway to explore its selectivity and efficacy in animal models.
The compound's physicochemical properties, including its solubility and partition coefficient (logP), have also been a focus of recent research. A 2023 study in Chemical & Pharmaceutical Bulletin reported that 4-Amino-3-fluoro-2-(trifluoromethyl)mandelic acid exhibits moderate solubility in aqueous solutions, which could be improved through salt formation or prodrug strategies. The study also noted that the compound's logP value of 1.8 suggests favorable membrane permeability, a key attribute for oral bioavailability.
Looking ahead, researchers are exploring the potential of 4-Amino-3-fluoro-2-(trifluoromethyl)mandelic acid as a scaffold for the development of novel therapeutics. Its unique structural features make it a promising candidate for further modification, particularly in the design of anti-inflammatory and analgesic agents. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation into clinical applications. Future studies will likely focus on optimizing its pharmacokinetic profile and evaluating its safety and efficacy in preclinical models.
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